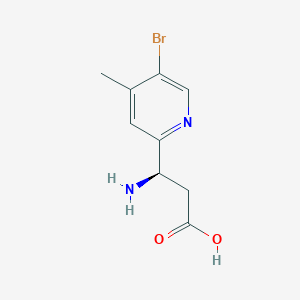
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol is an organic compound characterized by its complex structure, which includes methoxy, hydroxy, and methylselanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol typically involves multi-step organic reactions. One common approach is the use of a Friedel-Crafts alkylation reaction to introduce the methylselanyl group. This is followed by methoxylation and hydroxylation reactions to complete the structure. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones.
Reduction: The methylselanyl group can be reduced to a selenol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of selenols.
Substitution: Formation of various substituted phenols.
Wissenschaftliche Forschungsanwendungen
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of methoxy and hydroxy groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and electron donation, influencing biological pathways. The methylselanyl group may interact with thiol groups in proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the methylselanyl group.
2,5-Dimethoxyphenol: Contains methoxy groups but lacks the hydroxy and methylselanyl groups.
3,4-Dimethoxyphenylacetic acid: Contains methoxy groups but has a different functional group arrangement.
Uniqueness
5-((3,4-Dimethoxy-5-(methylselanyl)phenyl)(hydroxy)methyl)-2-methoxyphenol is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H20O5Se |
|---|---|
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
5-[(3,4-dimethoxy-5-methylselanylphenyl)-hydroxymethyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H20O5Se/c1-20-13-6-5-10(7-12(13)18)16(19)11-8-14(21-2)17(22-3)15(9-11)23-4/h5-9,16,18-19H,1-4H3 |
InChI-Schlüssel |
AAPDCSVCHSLIJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(C2=CC(=C(C(=C2)[Se]C)OC)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl](/img/structure/B13050177.png)










![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)


